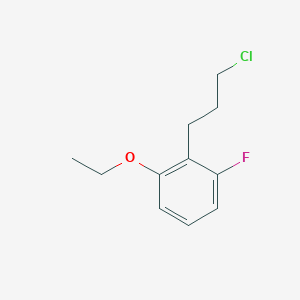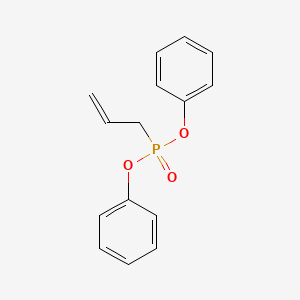![molecular formula C12H17N3O2 B14066740 [(4-Butoxyphenyl)methylideneamino]urea CAS No. 3371-90-2](/img/structure/B14066740.png)
[(4-Butoxyphenyl)methylideneamino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C12H17N3O2 It is a derivative of semicarbazone, formed by the condensation reaction between 4-butoxybenzaldehyde and semicarbazide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxybenzaldehyde semicarbazone typically involves the reaction of 4-butoxybenzaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:
4-Butoxybenzaldehyde+Semicarbazide Hydrochloride→4-Butoxybenzaldehyde Semicarbazone+Hydrochloric Acid
Industrial Production Methods
While specific industrial production methods for 4-butoxybenzaldehyde semicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, especially at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines or hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Butoxybenzaldehyde semicarbazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: It is used in the synthesis of coordination complexes with metals, which have applications in catalysis and material development.
Analytical Chemistry: It is used as a reagent for the identification and quantification of aldehydes and ketones through derivative formation.
Mecanismo De Acción
The mechanism of action of 4-butoxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, in medicinal applications, it inhibits enzymes like cathepsin B by binding to the active site and preventing substrate access . This inhibition can lead to reduced tumor growth and metastasis in cancer research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Butoxybenzaldehyde thiosemicarbazone
- 4-Butoxybenzaldehyde benzylphenylhydrazone
- 4-Butoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
4-Butoxybenzaldehyde semicarbazone is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to its thiosemicarbazone analogs, it has different binding affinities and inhibitory effects on enzymes .
Conclusion
4-Butoxybenzaldehyde semicarbazone is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in medicinal chemistry, material science, and analytical chemistry.
Propiedades
Número CAS |
3371-90-2 |
|---|---|
Fórmula molecular |
C12H17N3O2 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
[(4-butoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C12H17N3O2/c1-2-3-8-17-11-6-4-10(5-7-11)9-14-15-12(13)16/h4-7,9H,2-3,8H2,1H3,(H3,13,15,16) |
Clave InChI |
GADFIULHCSPJFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)

![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)









